molecular formula C11H13ClOS B14064155 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14064155
M. Wt: 228.74 g/mol
InChI Key: ABWIHDFPNVQHPQ-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a chloromethyl (-CH2Cl) group at the ortho position and a methylthio (-SMe) group at the para position. The propan-2-one moiety introduces a reactive ketone group, while the substituents modulate its physicochemical and biological properties.

The chloromethyl group enhances electrophilicity, making the compound a candidate for alkylation reactions, whereas the methylthio group contributes to lipophilicity and metabolic stability. Such structural features are critical in medicinal chemistry, particularly for CNS-active agents or enzyme inhibitors .

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(13)5-9-3-4-11(14-2)6-10(9)7-12/h3-4,6H,5,7H2,1-2H3

InChI Key

ABWIHDFPNVQHPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting with the appropriate aromatic precursor. Common synthetic routes include:

    Halogenation: Introduction of the chloromethyl group through halogenation reactions.

    Thioether Formation: Incorporation of the methylthio group via nucleophilic substitution reactions.

    Ketone Formation: Formation of the propan-2-one moiety through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Nucleophilic substitution of the chloromethyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions, which may include inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Ketone Variations
  • 1-[4-(Methylthio)phenyl]propan-2-one: This metabolite of 4-MTA lacks the chloromethyl group but retains the methylthio substituent. Its simpler structure results in lower molecular weight (C10H12OS vs. C11H13ClOS for the target compound) and reduced electrophilicity.
  • 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one : Here, a chlorine atom replaces the chloromethyl group at the ortho position. This substitution reduces steric bulk and alters reactivity; the chloro group is less reactive in nucleophilic substitutions compared to chloromethyl .
Heterocyclic Derivatives
  • 2-[4-(Methylthio)phenyl]-4H-chromen-4-one: Incorporates a chromenone ring instead of propanone. The methylthio group enhances electron density, influencing UV absorption and antioxidant activity. Oxidation of the methylthio to a sulfone (as in 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one) increases polarity and hydrogen-bonding capacity, altering solubility and biological interactions .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Boiling Point (°C) Key Substituents
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one C11H13ClOS N/A N/A -CH2Cl (ortho), -SMe (para)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) C11H12ClO2S 137.3–138.5 N/A -CH2Cl (para), sulfoxide
1-(2-Chloro-4-(methylthio)phenyl)propan-1-one C10H11ClOS N/A 301.6 ± 32.0 -Cl (ortho), -SMe (para)
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one C15H12O3S 187 N/A -SO2Me (para), chromenone

Key Observations :

  • The chloromethyl group increases density (predicted ~1.20 g/cm³) compared to chloro or methylthio-only analogs .
  • Sulfone derivatives (e.g., compound 3 in ) exhibit higher melting points due to enhanced dipole-dipole interactions .

Spectroscopic and Analytical Data

  • NMR Signatures :
    • Methylthio groups typically resonate at δ ~2.5 ppm (¹H NMR) and δ ~15–25 ppm (¹³C NMR).
    • Chloromethyl protons appear as singlets or triplets near δ ~4.5 ppm, depending on coupling .
  • Mass Spectrometry :
    • 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one () has a molecular ion at m/z 214.71, while thiazole-urea derivatives (e.g., 8j) show [M+H]+ peaks at m/z 412.1 .

Biological Activity

1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11_{11}H13_{13}ClOS. It features a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The compound is characterized by its electrophilic chloromethyl group, which can interact with nucleophiles in biological macromolecules such as proteins and nucleic acids. These interactions can lead to covalent modifications that may alter biological functions, making it significant for pharmacological studies. The synthesis typically involves multi-step processes that may include:

  • Formation of the phenyl ring with the chloromethyl and methylthio substituents.
  • Introduction of the propanone moiety through standard organic reactions.
  • Purification methods such as recrystallization or distillation to isolate the final product.

The biological activity of this compound stems from its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This property is crucial for understanding its potential pharmacological effects, such as:

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds have been evaluated for their biological activities:

  • A study on structurally similar compounds demonstrated significant cytostatic activity against HepG-2 and HT-29 cancer cell lines .
  • Interaction studies highlight the potential for this compound to modify enzyme activities or receptor binding due to its reactive groups.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureKey DifferencesBiological Activity
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-oneStructureChloromethyl at position 3Potentially different reactivity
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-oneStructureBromine instead of chlorineMay exhibit altered biological activity
1-(4-(Chloromethyl)-2-ethylthio)phenyl)propan-2-oneStructureEthylthio groupChanges in sterics and electronic properties

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